molecular formula C18H18N4O B6454428 2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549019-44-3

2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454428
CAS No.: 2549019-44-3
M. Wt: 306.4 g/mol
InChI Key: PYMNCUYNJLTXKF-UHFFFAOYSA-N
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Description

“2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a compound that belongs to the class of imidazo[1,2-b]pyridazines . The pyridazine ring in this compound is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-b]pyridazines from readily available starting materials . The present application describes a series of novel imidazo-[1,2-b]pyridazine as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR . The compound’s structure was accurately drawn using ChemDraw Ultra software, then optimized at density functional theory (DFT) using Becke’s three-parameter Lee–Yang–Parr hybrid functional (B3LYP/6-311**) basis set in a vacuum of Spartan 14 software .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines have been found to be potent inhibitors of IL-17A, a major pathological cytokine secreted from Th17 cells . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its structure and the properties of the pyridazine ring . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

Properties

IUPAC Name

2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-2-12-5-3-4-6-14(12)20-18(23)15-9-10-17-19-16(13-7-8-13)11-22(17)21-15/h3-6,9-11,13H,2,7-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMNCUYNJLTXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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